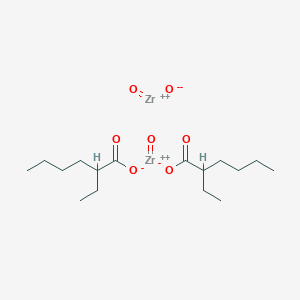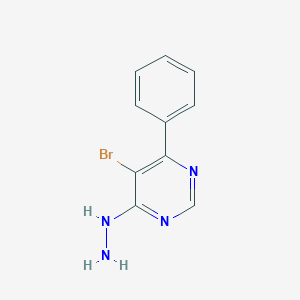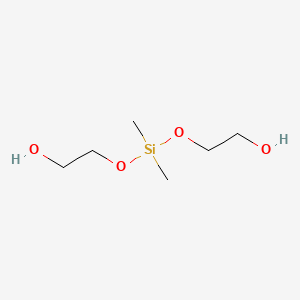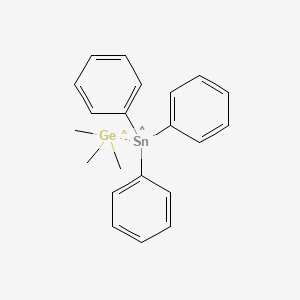
Trimethylgermanyltriphenyltin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylgermanyltriphenyltin is an organometallic compound with the molecular formula C21H24GeSn It consists of a germanium atom bonded to three methyl groups and a tin atom bonded to three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylgermanyltriphenyltin can be synthesized through the reaction of trimethylgermanium chloride with triphenyltin hydride. The reaction typically occurs in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere. The reaction conditions include:
Temperature: 60-80°C
Solvent: Tetrahydrofuran (THF) or toluene
Reaction Time: 12-24 hours
The reaction proceeds as follows:
(CH3)3GeCl+(C6H5)3SnHPd/C(CH3)3GeSn(C6H5)3+HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include:
Preparation of Reactants: High-purity trimethylgermanium chloride and triphenyltin hydride are prepared or procured.
Reaction Setup: The reaction is carried out in large reactors equipped with temperature control and inert gas purging systems.
Catalyst Addition: Palladium on carbon is added to the reaction mixture.
Reaction Monitoring: The reaction progress is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
Product Isolation: The product is isolated by filtration, followed by purification using recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylgermanyltriphenyltin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium and tin oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The methyl and phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and tin dioxide (SnO2)
Reduction: Trimethylgermanium and triphenyltin
Substitution: Various substituted organometallic compounds depending on the reagents used
Applications De Recherche Scientifique
Trimethylgermanyltriphenyltin has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism by which trimethylgermanyltriphenyltin exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in electron transfer reactions, thereby modulating cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylgermanium chloride (C3H9GeCl)
- Triphenyltin hydride (C18H16Sn)
- Tetramethylgermanium (C4H12Ge)
- Triphenyltin chloride (C18H15ClSn)
Uniqueness
Trimethylgermanyltriphenyltin is unique due to the presence of both germanium and tin atoms in its structure. This dual-metal composition imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill. Its ability to undergo a wide range of chemical reactions and form stable complexes with various ligands further enhances its versatility in scientific research.
Propriétés
Numéro CAS |
20213-95-0 |
|---|---|
Formule moléculaire |
C21H24GeSn |
Poids moléculaire |
467.8 g/mol |
InChI |
InChI=1S/3C6H5.C3H9Ge.Sn/c3*1-2-4-6-5-3-1;1-4(2)3;/h3*1-5H;1-3H3; |
Clé InChI |
IDDYPOMIAAUTSP-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)C.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


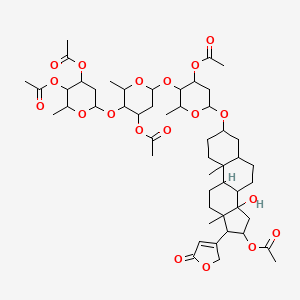



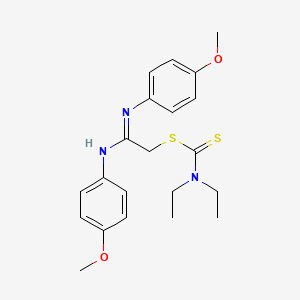
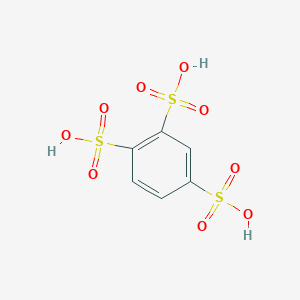



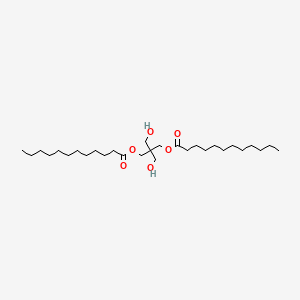
![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
